

physicochemical properties of trans-2-Fluorocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>trans-2-Fluorocyclopropanecarboxylic acid</i>
Cat. No.:	B3040181

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **trans-2-Fluorocyclopropanecarboxylic Acid**

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine and conformationally restricted scaffolds are paramount strategies in modern medicinal chemistry. **trans-2-Fluorocyclopropanecarboxylic acid** emerges as a building block of significant interest, merging the unique electronic properties of fluorine with the rigid geometry of a cyclopropane ring. This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. We delve into its structural attributes, spectroscopic signatures, and key thermodynamic parameters such as melting point and acidity (pKa). This document is structured to provide not only reference data but also the underlying scientific principles and detailed experimental protocols necessary for its accurate characterization, thereby empowering researchers in its application for novel molecular design and development.

Core Molecular and Physical Attributes

trans-2-Fluorocyclopropanecarboxylic acid is a chiral, monofluorinated building block.^[1]

The trans stereochemistry refers to the relative orientation of the fluorine and carboxylic acid

groups across the cyclopropane ring. Its fundamental properties are foundational for any experimental work.

Table 1: Summary of Core Properties

Property	Value	Source(s)
Molecular Formula	<chem>C4H5FO2</chem>	[2]
Molecular Weight	104.08 g/mol	[2]
CAS Number	130340-04-4	[1] [2] [3] [4]
Appearance	White solid	[1] [3]
Melting Point	41-42 °C	[1] [3]
Boiling Point	202.3 ± 33.0 °C (Predicted)	[1] [3]
Density	1.35 ± 0.1 g/cm³ (Predicted)	[1] [3]

| pKa | 4.00 ± 0.11 (Predicted) |[\[1\]](#)[\[3\]](#) |

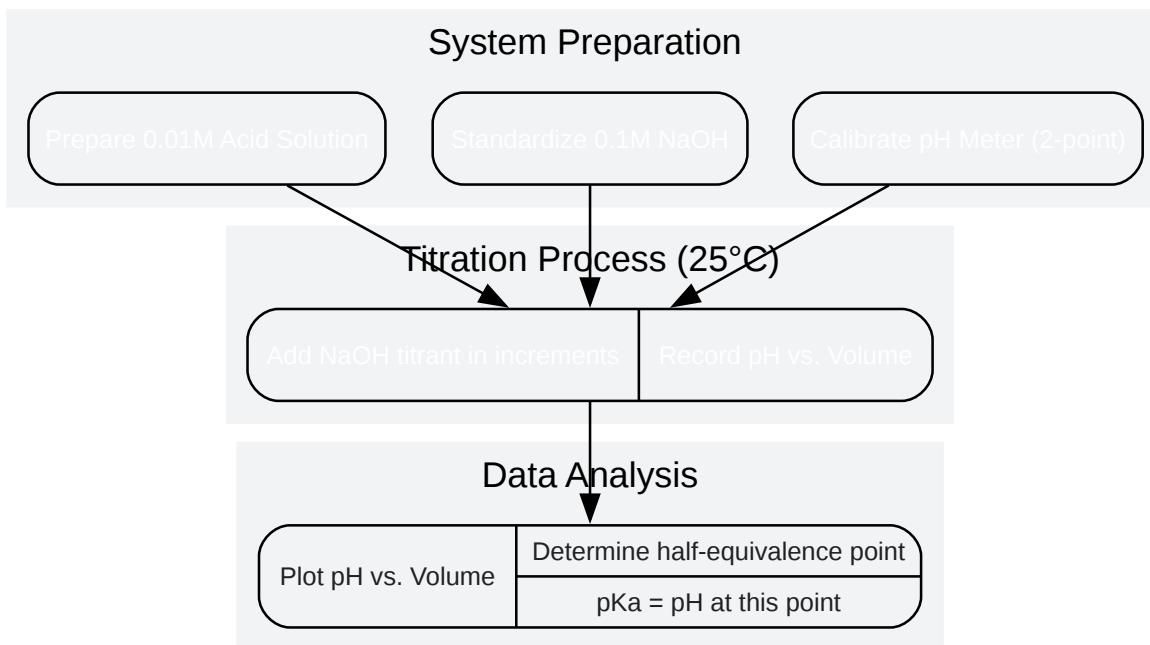
Spectroscopic Elucidation

Structural confirmation and purity assessment are critically dependent on spectroscopic analysis. The unique structural elements of **trans-2-fluorocyclopropanecarboxylic acid** give rise to distinct spectroscopic signatures.

- Proton NMR (¹H NMR): The spectrum is characterized by complex multiplets for the cyclopropyl protons due to geminal, cis, and trans proton-proton couplings, as well as additional splitting from the fluorine atom (²JHF, ³JHF). The carboxylic acid proton will typically appear as a broad singlet.
- Carbon NMR (¹³C NMR): Four distinct carbon signals are expected. The carbon atom bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of organofluorine compounds.
- Fluorine NMR (¹⁹F NMR): A single resonance is expected, which will be split into a multiplet by the adjacent protons. The chemical shift of this signal is indicative of the electronic

environment around the fluorine atom.

Key Physicochemical Parameters: Experimental Determination


While predicted values are useful for initial assessment, empirical determination of key parameters is essential for applications in drug development and process chemistry.

Melting Point Analysis

The melting point is a crucial indicator of a compound's identity and purity. Differential Scanning Calorimetry (DSC) is the gold-standard technique for its determination due to its high precision and small sample requirement.

Protocol: Melting Point Determination by DSC

- **Calibration:** Calibrate the DSC instrument using a certified indium standard to ensure temperature and enthalpy accuracy.
- **Sample Preparation:** Hermetically seal 1-3 mg of the solid compound in an aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
- **Thermal Program:**
 - Equilibrate the sample cell at 25°C.
 - Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the expected melting point (e.g., 100°C).
 - Maintain an inert nitrogen atmosphere (50 mL/min) to prevent oxidative degradation.
- **Data Analysis:** The melting point is determined as the onset temperature of the endothermic event corresponding to the phase transition from solid to liquid. The peak area of the endotherm corresponds to the heat of fusion.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trans-2-Fluoro-Cyclopropanecarboxylic Acid CAS 130340-04-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ht.hspchem.com [ht.hspchem.com]
- 4. echemi.com [echemi.com]
- To cite this document: BenchChem. [physicochemical properties of trans-2-Fluorocyclopropanecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3040181#physicochemical-properties-of-trans-2-fluorocyclopropanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com